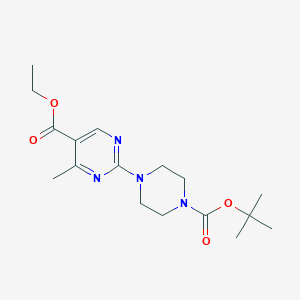

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate

Descripción

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylate (CAS: 1150163-72-6) is a pyrimidine derivative with a molecular formula of C₁₇H₂₆N₄O₄ and a molecular weight of 350.42 g/mol . It features a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, a methyl substituent at the 4-position of the pyrimidine ring, and an ethyl ester at the 5-position. This compound is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease-activated receptor (PAR) antagonists, where the BOC group serves as a protective moiety for secondary amines during multi-step reactions . It is commercially available at 95+% purity, though some suppliers have discontinued its production .

Propiedades

IUPAC Name |

ethyl 4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c1-6-24-14(22)13-11-18-15(19-12(13)2)20-7-9-21(10-8-20)16(23)25-17(3,4)5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJMNTNCTGIQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674809 | |

| Record name | Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-72-6 | |

| Record name | Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate, with the CAS number 1150163-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₇H₂₆N₄O₄

- Molecular Weight : 350.4 g/mol

- Purity : ≥ 98%

The compound features a pyrimidine core substituted with a piperazine moiety, which is known to influence its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor activity. For example, derivatives of piperazine and pyrimidine have been shown to inhibit various cancer cell lines by interfering with DNA replication and cellular signaling pathways. A study demonstrated that modifications in the piperazine ring can enhance cytotoxicity against specific cancer types, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Effects

Compounds in this class have also been investigated for their anti-inflammatory properties. The presence of the piperazine ring is often associated with the inhibition of pro-inflammatory cytokines. Studies have shown that derivatives can effectively reduce the production of TNF-α and nitric oxide in macrophage models, indicating potential use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Piperazine Substitution : The tert-butoxycarbonyl group enhances solubility and stability, crucial for bioavailability.

- Pyrimidine Core Modifications : Variations at the 4-position of the pyrimidine can lead to differential receptor binding affinities, impacting both efficacy and selectivity against target enzymes or receptors.

Case Study 1: Anticancer Screening

A recent study evaluated a series of pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects on breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Inflammation Model

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound demonstrated significant inhibition of nitric oxide production. This suggests its potential as an anti-inflammatory agent, providing a foundation for further exploration in chronic inflammatory diseases .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications in the piperazine ring can enhance the selectivity and potency against cancer cells, suggesting potential therapeutic applications in oncology.

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that similar piperazine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Neuropharmacology

2.1 Central Nervous System Modulation

Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This compound may influence mood and anxiety disorders through its action on these receptors. Research indicates that such compounds can potentially serve as anxiolytics or antidepressants.

Synthesis and Chemical Applications

3.1 Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in pharmaceutical synthesis, particularly for creating diverse libraries of drug candidates.

3.2 Agrochemical Development

There is emerging interest in using piperazine-based compounds in agrochemicals, particularly as herbicides or insecticides. The structural properties of this compound allow for modifications that could enhance its efficacy and reduce environmental impact.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Study (2023) | Demonstrated significant inhibition of tumor growth in vitro using modified piperazine derivatives | Suggests potential for clinical trials in cancer therapy |

| Neuropharmacological Assessment (2024) | Showed promising results in reducing anxiety-like behaviors in animal models | Indicates potential for development as a therapeutic agent for anxiety disorders |

| Agrochemical Research (2025) | Identified effective herbicidal activity against common weeds | Could lead to the development of eco-friendly herbicides |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogous pyrimidine and piperazine derivatives to highlight structural, synthetic, and functional differences. Key compounds analyzed include:

Structural and Functional Analogues

Table 1: Key Properties of Target Compound and Analogues

Critical Analysis

Substituents at the pyrimidine 4-position (methyl vs. hydroxyl or sulfanyl) significantly alter lipophilicity and solubility. For instance, the hydroxyl variant (CAS 1065074-31-8) is more hydrophilic than the methyl-substituted target compound .

Synthetic Utility :

- The target compound’s BOC group enables temporary protection of the piperazine nitrogen, facilitating selective deprotection in multi-step syntheses . In contrast, compounds like 10d–10f () incorporate bioactive motifs (e.g., trifluoromethylphenylureido) directly, making them final products rather than intermediates .

Commercial Accessibility :

- While the target compound is listed in multiple catalogs (e.g., CymitQuimica, Sigma-Aldrich), its discontinuation by some suppliers contrasts with analogues like CAS 1065074-31-8, which shows higher annual sales (212 bottles/year vs. 111 for the target) .

Reactivity and Applications :

- Thiazole-containing derivatives (e.g., 10d–10f) exhibit higher molecular weights (~548 g/mol) and demonstrated bioactivity, likely due to urea and thiazole moieties enhancing target binding .

- The ethoxycarbonyl-piperidine variant (CAS 170017-73-9) may exhibit reduced nucleophilicity compared to piperazine derivatives, affecting its role in coordination chemistry .

Métodos De Preparación

General Synthetic Strategy

The synthesis typically starts from ethyl 2-amino-4-methylpyrimidine-5-carboxylate or closely related thiazole analogs, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group, and subsequent introduction of the piperazine substituent. The key steps include:

- Amino group protection using di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Nucleophilic substitution on the pyrimidine ring to introduce the piperazine moiety.

- Purification by extraction, washing, drying, and chromatographic techniques.

Boc Protection of Amino Group

The Boc protection of the amino group on the pyrimidine ring is a critical step to prevent unwanted side reactions during subsequent synthetic transformations.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate or analogs |

| Reagents | Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), 4-dimethylaminopyridine (DMAP) |

| Solvent | Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) |

| Temperature | 0 to 25 °C |

| Reaction time | 12 to 48 hours |

| Yield | 26.7% to 79% depending on conditions and scale |

| Workup | Acidification (pH ~2) with 1 N HCl, extraction with ethyl acetate, washing with ammonium chloride or NaHCO3, drying over sodium sulfate, filtration, concentration under reduced pressure |

| Purification | Silica gel column chromatography or trituration with hexanes |

- The presence of DMAP as a nucleophilic catalyst significantly enhances the reaction rate and yield.

- Triethylamine acts as a base to neutralize the acid generated during Boc protection.

- Reaction times vary from 12 hours at room temperature to up to 48 hours at lower temperatures.

- The solvent choice affects solubility and reaction kinetics; THF and DCM are preferred for their ability to dissolve both reagents and substrates.

Representative Experimental Procedure

A typical synthesis involves:

-

- To a stirred solution of ethyl 2-amino-4-methylpyrimidine-5-carboxylate (or thiazole analog) in anhydrous THF, add di-tert-butyl dicarbonate (1.0–1.2 equiv), triethylamine (1.0–2.0 equiv), and DMAP (0.1 equiv) at 0 °C to room temperature.

- Stir the reaction mixture for 12–24 hours under nitrogen atmosphere.

- Acidify to pH ~2 with 1 N HCl.

- Extract with ethyl acetate, wash with saturated ammonium chloride or sodium bicarbonate solutions, dry over sodium sulfate, filter, and concentrate.

- Purify the crude product by silica gel chromatography or trituration.

-

- React the Boc-protected intermediate with piperazine in 1,4-dioxane or DMF.

- Use base such as cesium carbonate or potassium carbonate.

- Heat the mixture under reflux or at 60 °C for 18–24 hours.

- Work up by extraction and purification to isolate the desired product.

Summary Table of Boc Protection Yields and Conditions

| Entry | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | THF | DMAP, Triethylamine | 0–20 | 16 | 79 | Acidified, extracted, dried, filtered |

| 2 | THF | DMAP | RT | 18–24 | 70–72 | Stirred under nitrogen, triturated |

| 3 | DCM | DMAP | RT | 48 | 60 | Washed with NaHCO3, HCl, brine |

| 4 | THF | DMAP, Triethylamine | 20 | 12 | 26.7 | Purified by column chromatography |

Analytical Characterization

- NMR Spectroscopy: Proton NMR confirms the presence of Boc group (tert-butyl singlet ~1.4–1.5 ppm), ethyl ester signals, and aromatic/methyl protons on the pyrimidine ring.

- Mass Spectrometry: LC-MS typically shows molecular ion peaks consistent with the expected molecular weight.

- Purity: Analytical HPLC confirms >90% purity in most cases.

Research Findings and Optimization Notes

- The Boc protection step is sensitive to reaction time and temperature; longer reaction times at ambient temperature generally improve yield.

- The use of DMAP as a catalyst is crucial for efficient Boc protection.

- Triethylamine serves both as a base and to scavenge acidic byproducts.

- Purification by trituration with hexanes or column chromatography ensures removal of unreacted starting materials and side products.

- The introduction of the piperazine moiety requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, tert-butoxycarbonyl (Boc) protection of piperazine is followed by coupling with a pyrimidine carboxylate derivative. Key intermediates are characterized using -NMR, -NMR, and ESI-MS to confirm regioselectivity and purity. For instance, in analogous compounds, -NMR peaks for Boc-protected piperazine appear at δ 1.42 ppm (9H, s) and pyrimidine protons at δ 8.60–8.65 ppm (s, 1H) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- Methodology : Essential techniques include:

- NMR : -NMR identifies protons on the pyrimidine ring (e.g., δ 2.50 ppm for the methyl group at position 4) and Boc-protected piperazine (δ 3.50–3.70 ppm, m, 8H). -NMR confirms carbonyl carbons (e.g., C=O at ~155–165 ppm).

- ESI-MS : Molecular ion peaks (e.g., [M+H] at m/z 377.2 for CHNO) validate molecular weight.

- IR : Stretching vibrations for C=O (1620–1680 cm) and tert-butyl groups (1360–1380 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields and purity in the synthesis of this compound?

- Methodology :

- Catalyst Screening : Use coupling agents like HATU or EDCI for Boc-piperazine-pyrimidine coupling, as seen in similar syntheses achieving 58–65% yields .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency.

- Purification : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) ensures >98% purity, critical for pharmacological assays .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound in enzyme inhibition studies?

- Methodology :

- Kinetic Assays : Measure acetylcholinesterase (AChE) inhibition using Ellman’s method. For example, derivatives with nitro substituents show IC values <10 μM, suggesting electronic effects modulate activity .

- Molecular Docking : Dock the compound into AChE’s active site (PDB: 4EY7) using AutoDock Vina. Key interactions include hydrogen bonding between the pyrimidine carbonyl and Ser203 .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks, e.g., distinguishing piperazine NH protons from solvent artifacts.

- X-ray Crystallography : Resolve structural ambiguities; for example, single-crystal studies of analogous compounds confirm dihedral angles between pyrimidine and piperazine rings (~85°) .

Q. What advanced analytical methods are employed to validate batch-to-batch consistency in large-scale synthesis?

- Methodology :

- HPLC-MS/MS : Quantify impurities (e.g., de-Boc byproducts) with a limit of detection (LOD) <0.1%.

- DSC/TGA : Monitor thermal stability (melting points ~112–113°C for Boc-protected intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.